Cas no 86-68-0 (Quininic acid)

Quininic acid structure
Quininic acid structure
Product Name:Quininic acid
Numéro CAS:86-68-0
Le MF:C11H9NO3
Mégawatts:203.194062948227
MDL:MFCD00024013
CID:722441
PubChem ID:253661211
Update Time:2024-10-26

Quininic acid Propriétés chimiques et physiques

Nom et identifiant

    • 4-Quinolinecarboxylicacid, 6-methoxy-
    • 6-Methoxyquinoline-4-carboxylic Acid
    • 6-Methoxy-4-Quinolinecarboxylic Acid
    • 6-Methoxy-quinoline-4-carboxylic acid
    • QUININIC ACID
    • 4-Quinolinecarboxylic acid,6-methoxy
    • 6-Methoxy-chinolin-4-carbonsaeure
    • 6-Methoxycinchoninic acid
    • 6-Methoxyquinoline4-Carboxylic Acid
    • Cinchoninic acid,6-methoxy
    • Cinchoninic acid, 6-methoxy-
    • 4-Quinolinecarboxylic acid, 6-methoxy-
    • FS902DD40C
    • Quininic acid [MI]
    • Chininsaure
    • 6-Methoxy-4-quinolinecarboxylicacid
    • Prestwick0_001103
    • Prestwick2_001103
    • Prestwick1_001103
    • Oprea1_238538
    • SPBio_003083
    • XXLFLUJXWKXUGS-UHFFFAOYSA-N
    • HMS157
    • 6-Methoxy-4-quinolinecarboxylic acid (ACI)
    • Cinchoninic acid, 6-methoxy- (6CI, 7CI, 8CI)
    • NSC 403610
    • CAS-86-68-0
    • HMS1571M08
    • HY-N7354
    • MFCD00024013
    • NSC-403610
    • CS-0113794
    • SB39106
    • SCHEMBL39557
    • 4-Quinolinecarboxylicacid,6-methoxy-
    • 86-68-0
    • SY055224
    • NCGC00016341-01
    • Z1508915640
    • Q27278170
    • CHEMBL1396390
    • DTXCID70274458
    • DB-008493
    • AE-562/43287134
    • NSC403610
    • M2751
    • AS-41373
    • DTXSID70323339
    • EN300-629989
    • UNII-FS902DD40C
    • AKOS022505953
    • Quininic acid
    • MDL: MFCD00024013
    • Piscine à noyau: 1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14)
    • La clé Inchi: XXLFLUJXWKXUGS-UHFFFAOYSA-N
    • Sourire: O=C(C1C2C(=CC=C(C=2)OC)N=CC=1)O

Propriétés calculées

  • Qualité précise: 203.05800
  • Masse isotopique unique: 203.058
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 2
  • Complexité: 244
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 59.4
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: 1.7

Propriétés expérimentales

  • Dense: 1.2621 (rough estimate)
  • Point de fusion: 280°C(dec.)(lit.)
  • Point d'ébullition: 341.49°C (rough estimate)
  • Point d'éclair: 186.9 °C
  • Indice de réfraction: 1.4950 (estimate)
  • Solubilité: Solubility Slightly soluble in water, cold ethanol, ether
  • Le PSA: 59.42000
  • Le LogP: 1.94160
  • Pression de vapeur: 0.0±0.9 mmHg at 25°C
  • Merck: 8062
  • Le PKA: 5.53(at 25℃)
  • Acidité alcalinité: Yellow I uorescent (4.0) to blue I uorescent (5.0)

Quininic acid Informations de sécurité

Quininic acid Données douanières

  • Code HS:2933499090
  • Données douanières:

    Code douanier chinois:

    2933499090

    Résumé:

    2933499090. D'autres composés contenant un système cyclique quinoléine ou isoquinoléine [mais sans autre condensation]. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933499090. D'autres composés (hydrogénés ou non) de la lignée cyclique quinoléine ou isoquinoléine contenus dans la structure n'ont pas été fusionnés davantage. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Quininic acid PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M868276-250mg
6-Methoxyquinoline-4-carboxylic Acid
86-68-0 ≥98%
250mg
758.00 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M2751-1G
6-Methoxyquinoline-4-carboxylic Acid
86-68-0 >98.0%(T)(HPLC)
1g
¥990.00 2024-04-15
TRC
M269543-100mg
6-Methoxyquinoline-4-carboxylic Acid
86-68-0
100mg
$64.00 2023-05-18
TRC
M269543-500mg
6-Methoxyquinoline-4-carboxylic Acid
86-68-0
500mg
$224.00 2023-05-18
TRC
M269543-1g
6-Methoxyquinoline-4-carboxylic Acid
86-68-0
1g
$ 310.00 2022-06-04
Alichem
A189007518-250mg
6-Methoxyquinoline-4-carboxylic acid
86-68-0 95%
250mg
$186.85 2023-08-31
Alichem
A189007518-1g
6-Methoxyquinoline-4-carboxylic acid
86-68-0 95%
1g
$471.24 2023-08-31
Alichem
A189007518-5g
6-Methoxyquinoline-4-carboxylic acid
86-68-0 95%
5g
$533.12 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158103-1G
Quininic acid
86-68-0 ≥98.0%
1g
¥1916.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158103-250mg
Quininic acid
86-68-0 ≥98.0%
250mg
¥661.90 2023-09-02

Quininic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: Water ;  5 min, 16 - 20 bar, 190 - 200 °C
Référence
Facile and efficient synthesis of quinoline-4-carboxylic acids under microwave irradiation
Zhu, Hui; et al, Chinese Chemical Letters, 2010, 21(1), 35-38

Méthode de production 2

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Référence
Cinchona alkaloids. XXV. Total synthesis of the cinchona alkaloids hydroquinine and hydroquinidine
Rabe, Paul; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1931, 64, 2487-500

Méthode de production 3

Conditions de réaction
1.1 Reagents: Acetic acid ,  Zinc Solvents: Water
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Référence
Synthesis of ethyl quininate
Campbell, K. N.; et al, Journal of Organic Chemistry, 1946, 11, 803-11

Méthode de production 4

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride
2.1 Reagents: Acetic acid ,  Zinc Solvents: Water
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Référence
Synthesis of ethyl quininate
Campbell, K. N.; et al, Journal of Organic Chemistry, 1946, 11, 803-11

Méthode de production 5

Conditions de réaction
1.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  -45 °C; 20 min, -45 °C
1.2 Solvents: Dichloromethane
1.3 -45 °C; -45 °C → rt; 16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
3.2 Reagents: Oxygen ;  24 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
4.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
5.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ;  < 20 °C
5.3 Reagents: Oxygen ;  3 h, 0 °C → rt
5.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Référence
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Méthode de production 6

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C
2.2 Solvents: Dichloromethane ;  40 min, -78 °C
2.3 Reagents: Triethylamine ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
2.4 Reagents: Water ;  0 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
4.2 Reagents: Oxygen ;  24 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
5.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
6.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ;  < 20 °C
6.3 Reagents: Oxygen ;  3 h, 0 °C → rt
6.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Référence
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; 20 min, rt
1.4 Reagents: Water ,  Sodium borohydride ;  10 min, rt; 4 h, rt
1.5 Reagents: Water
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  -45 °C; 20 min, -45 °C
2.2 Solvents: Dichloromethane
2.3 -45 °C; -45 °C → rt; 16 h, rt
3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
4.2 Reagents: Oxygen ;  24 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
5.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
6.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ;  < 20 °C
6.3 Reagents: Oxygen ;  3 h, 0 °C → rt
6.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Référence
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Méthode de production 8

Conditions de réaction
1.1 Solvents: Water ;  1.5 h, rt → 200 °C
Référence
Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold
Jansen, Koen; et al, ACS Medicinal Chemistry Letters, 2013, 4(5), 491-496

Méthode de production 9

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Référence
Synthesis of ethyl quininate
Campbell, K. N.; et al, Journal of Organic Chemistry, 1946, 11, 803-11

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, < 6 bar, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Solvents: Water ;  5 min, 16 - 20 bar, 190 - 200 °C
Référence
Facile and efficient synthesis of quinoline-4-carboxylic acids under microwave irradiation
Zhu, Hui; et al, Chinese Chemical Letters, 2010, 21(1), 35-38

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  < 20 °C
1.3 Reagents: Oxygen ;  3 h, 0 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Référence
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Méthode de production 12

Conditions de réaction
1.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
2.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  < 20 °C
2.3 Reagents: Oxygen ;  3 h, 0 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Référence
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Méthode de production 13

Conditions de réaction
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
1.2 Reagents: Oxygen ;  24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
2.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
3.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ;  < 20 °C
3.3 Reagents: Oxygen ;  3 h, 0 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Référence
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
2.2 Reagents: Oxygen ;  24 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
3.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
4.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Tetrahydrofuran ;  < 20 °C
4.3 Reagents: Oxygen ;  3 h, 0 °C → rt
4.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Référence
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Méthode de production 15

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ;  40 min, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.4 Reagents: Water ;  0 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
3.2 Reagents: Oxygen ;  24 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
4.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
5.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ;  < 20 °C
5.3 Reagents: Oxygen ;  3 h, 0 °C → rt
5.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Référence
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Quininic acid Raw materials

Quininic acid Preparation Products

Quininic acid Fournisseurs

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:86-68-0)Quininic acid
Numéro de commande:LE16790
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:15
Prix ($):discuss personally
Courriel:18501500038@163.com
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:86-68-0)Quininic acid
Numéro de commande:A19249
État des stocks:in Stock
Quantité:1g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:08
Prix ($):268.0/715.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-68-0)Quininic acid
LE16790
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête
Courriel
Amadis Chemical Company Limited
(CAS:86-68-0)Quininic acid
A19249
Pureté:99%/99%
Quantité:1g/5g
Prix ($):268.0/715.0
Courriel